molecular formula C19H21BFNO3 B8086440 N-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

N-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B8086440
M. Wt: 341.2 g/mol
InChI Key: DSBCXFZLPGVFCY-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boronic ester derivative featuring a benzamide moiety linked to a fluorinated phenyl ring. The compound’s structure includes a dioxaborolane group, a common protecting group for boronic acids, which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, though its specific biological activities remain less explored compared to analogs .

Properties

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-12-14(21)10-11-16(15)22-17(23)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBCXFZLPGVFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(2-Bromo-4-Fluorophenyl)Benzamide

The initial step involves acylation of 2-bromo-4-fluoroaniline with benzoyl chloride.

Reaction Conditions

  • Substrates : 2-Bromo-4-fluoroaniline (1.0 equiv), benzoyl chloride (1.2 equiv).

  • Base : Pyridine (2.0 equiv) or dimethylaminopyridine (DMAP, catalytic).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature (RT).

  • Time : 4–12 hours.

Procedure :
A solution of 2-bromo-4-fluoroaniline in DCM is cooled to 0°C. Benzoyl chloride and pyridine are added dropwise, and the mixture is stirred at RT until completion (monitored by TLC). The crude product is purified via silica gel chromatography (hexane/ethyl acetate), yielding N-(2-bromo-4-fluorophenyl)benzamide as a white solid.

Key Data

ParameterValue
Yield85–90%
Melting Point132–134°C
Purity (HPLC)>98%

Miyaura Borylation of the Aryl Bromide

The boronic ester group is introduced via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂).

Reaction Conditions

  • Substrates : N-(2-Bromo-4-fluorophenyl)benzamide (1.0 equiv), B₂pin₂ (1.5 equiv).

  • Catalyst : Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂ with BINAP (10 mol%).

  • Base : Potassium acetate (KOAc, 3.0 equiv).

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF).

  • Temperature : 80–100°C.

  • Time : 12–24 hours.

Procedure :
A mixture of the aryl bromide, B₂pin₂, Pd(dppf)Cl₂, and KOAc in degassed dioxane is heated under nitrogen. Post-reaction, the mixture is filtered through Celite, concentrated, and purified via chromatography (hexane/acetone) to isolate the target compound.

Key Data

ParameterValue
Yield70–75%
Reaction Scale1 mmol to 100 g
Purity (NMR)>95%

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts significantly impact borylation efficiency:

Catalyst SystemYield (%)Side Products
Pd(dppf)Cl₂75<5%
Pd(OAc)₂/BINAP6810–15%
PdCl₂(PPh₃)₂5520%

Pd(dppf)Cl₂ achieves higher selectivity due to its stability under oxidative conditions.

Solvent Effects

Polar aprotic solvents enhance reaction rates but may promote deboronation:

SolventYield (%)Reaction Time (h)
Dioxane7518
DMF6512
THF6024

Dioxane balances reactivity and boronic ester stability.

Temperature and Time

Elevated temperatures reduce reaction time but increase side reactions:

Temperature (°C)Time (h)Yield (%)
802475
1001270
120660

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.6 Hz, 2H, Ar-H), 7.55–7.45 (m, 3H, Ar-H), 7.30 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.95 (td, J = 8.4, 2.8 Hz, 1H, Ar-H), 1.35 (s, 12H, Bpin-CH₃).

  • ¹³C NMR : δ 165.2 (C=O), 162.5 (d, J = 245 Hz, C-F), 135.8–114.2 (Ar-C), 83.7 (Bpin-O), 24.9 (Bpin-CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.8 minutes.

Challenges and Mitigation

Boronic Ester Hydrolysis

The dioxaborolane group is prone to hydrolysis in protic solvents. Storage at 2–8°C under nitrogen and use of anhydrous solvents during synthesis are critical.

Competing Coupling Reactions

Residual palladium may catalyze homocoupling of B₂pin₂. Post-reaction treatment with chelating agents (e.g., EDTA) reduces metal impurities.

Alternative Synthetic Routes

Direct Borylation of Preformed Benzamide

Limited by the instability of aryl boronic esters under amidation conditions. Yields <30% due to deboronation.

Scale-Up Considerations

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield75%70%
Purity>98%95%
Cycle Time24 h48 h

Larger batches require stringent exclusion of moisture and oxygen to prevent boronic ester degradation .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in a different fluorinated compound.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Boronic esters and borates.

  • Reduction: Fluorinated phenyl compounds.

  • Substitution: Amides, esters, and other substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing boron have shown promise in anticancer therapies. The incorporation of the dioxaborolane moiety in N-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide enhances its ability to interact with biological targets involved in cancer cell proliferation and survival pathways. Studies have demonstrated that such compounds can inhibit tumor growth in various cancer models .

1.2 Neuroprotective Effects
The fluorinated phenyl group contributes to the compound's lipophilicity, allowing for better penetration of the blood-brain barrier. Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Organic Synthesis

2.1 Boron Chemistry
The presence of the boron atom in the dioxaborolane structure allows for various transformations in organic synthesis. This compound can serve as a boron source for Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules and pharmaceuticals. The versatility of this reaction is crucial for synthesizing biologically active compounds .

2.2 Functionalization of Aromatic Compounds
this compound can also be employed as a reagent for the functionalization of aromatic substrates. Its ability to act as a nucleophile or electrophile under specific conditions enables chemists to introduce various functional groups into aromatic systems efficiently .

Materials Science

3.1 Development of Advanced Materials
The unique properties of this compound make it suitable for developing advanced materials such as polymers and nanocomposites. Research has shown that incorporating boron-containing compounds can enhance thermal stability and mechanical strength in polymer matrices .

3.2 Sensor Applications
Due to its electronic properties and potential for fluorescence, this compound may find applications in sensor technology. It can be utilized in designing sensors that detect specific ions or molecules based on changes in fluorescence or conductivity upon interaction with target analytes .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of tumor growth in xenograft models
Neuroprotective Effects Reduction of oxidative stress markers in neurons
Organic Synthesis Successful use in Suzuki-Miyaura reactions
Material Development Enhanced mechanical properties in composites
Sensor Technology Effective detection of metal ions via fluorescence

Mechanism of Action

The mechanism by which N-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Findings

Synthetic Efficiency: The tert-butyl-substituted analog (6.48) achieved an 81% yield via amide coupling , comparable to the 82% yield of the antifungal benzylcarbamoyl derivative in .

Physicochemical Properties: The 4-methoxy derivative in has a high melting point (240–242°C), attributed to strong crystallinity from hydrogen bonding. In contrast, methoxy-substituted analogs with bulky groups (e.g., benzylcarbamoyl) show lower melting points (90–98°C) due to reduced packing efficiency . The target compound’s fluorine substituent likely enhances polarity compared to non-fluorinated analogs, impacting solubility and reactivity in cross-coupling reactions .

Biological Activity :

  • Benzylcarbamoyl derivatives exhibit antifungal activity, a trait common to boron-containing compounds . The target compound’s bioactivity remains uncharacterized, highlighting a research gap.

Application-Specific Performance: The diphenylamino-boronic acid derivative is used in organic light-emitting diodes (OLEDs), leveraging boron’s electron-deficient nature for charge transport . The target compound’s fluorinated structure may offer similar advantages in materials science.

Research Implications and Gaps

  • Reactivity in Cross-Couplings : The fluorine substituent’s electron-withdrawing effect may enhance the dioxaborolane group’s reactivity in Suzuki-Miyaura reactions compared to methoxy or alkyl-substituted analogs. Comparative kinetic studies are needed .
  • Isomer Effects : The 3-F vs. 4-F positional isomerism ( vs. Target Compound) warrants investigation into steric/electronic influences on reactivity and partner selectivity in couplings .

Biological Activity

N-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its inhibitory effects on various enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H25BFNO2
  • Molecular Weight : 293.2 g/mol
  • IUPAC Name : N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine .

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of several kinases:

  • GSK-3β Inhibition :
    • The compound exhibits competitive inhibition against GSK-3β with an IC50 value of approximately 8 nM. This suggests a strong affinity for the enzyme, indicating potential therapeutic applications in diseases such as Alzheimer's and diabetes where GSK-3β plays a crucial role .
  • ROCK-1 and IKK-β Inhibition :
    • It has also shown inhibitory activity against ROCK-1 and IKK-β kinases. The combination of these inhibitory effects may contribute to its anti-inflammatory properties .
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) indicate that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This is crucial for its potential use in neuroprotective therapies .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity in BV-2 microglial cells. At a concentration of 1 µM, it effectively reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), which are markers of inflammation. This suggests that the compound could be beneficial in treating neuroinflammatory conditions .

Study on Kinase Inhibition

A detailed study evaluated various derivatives of similar compounds and their kinase inhibition profiles. The findings suggest that modifications to the amide group can enhance or diminish inhibitory activity against GSK-3β and other kinases. The most potent derivatives contained specific alkyl substituents that increased binding affinity .

Evaluation of Therapeutic Potential

In a therapeutic context, compounds similar to this compound have been explored for their roles in managing conditions like cancer and neurodegenerative diseases. The ability to inhibit multiple kinases involved in cell signaling pathways positions this compound as a candidate for further development in targeted therapies .

Data Tables

Biological ActivityIC50 ValueCell Line TestedEffect
GSK-3β Inhibition8 nMHT-22Significant
ROCK-1 InhibitionTBDBV-2Significant
NO Reduction1 µMBV-2Significant
IL-6 Reduction1 µMBV-2Significant

Q & A

Basic Research Questions

Q. How can the synthesis of this boronate ester be optimized using coupling reagents?

  • Methodology : Use carbodiimide-based coupling reagents (e.g., DCC or EDC) with HOBt to activate the carboxylic acid intermediate. Monitor reaction progress via TLC or in situ IR spectroscopy. Key parameters include:

  • Solvent choice (dry DCM or THF) .
  • Temperature control (0–25°C) to minimize side reactions .
  • Stoichiometric ratios (1.2–1.5 equivalents of coupling reagent relative to acid) .
    • Validation : Confirm completion by disappearance of the carboxylic acid peak (~1700 cm⁻¹ in IR) and characterize the product via ¹H/¹³C NMR and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Essential Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and boron-adjacent methyl groups (δ 1.0–1.3 ppm) .
  • IR Spectroscopy : Identify boronate ester B-O stretches (1340–1390 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • Elemental Analysis : Verify purity (>95%) and stoichiometry .

Q. What purification strategies are recommended post-synthesis?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) to separate unreacted starting materials .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data .

Advanced Research Questions

Q. How to design Suzuki-Miyaura cross-coupling experiments with this boronate ester?

  • Experimental Design :

  • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in THF/toluene .
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equivalents) to deprotonate and activate the boronate .
  • Coupling Partner : Aryl/heteroaryl halides (1.0–1.2 equivalents) under inert atmosphere (N₂/Ar) .
    • Troubleshooting : If yields are low, screen additives like LiCl or adjust reaction time (12–24 hrs) .

Q. How do solvent, pH, and temperature influence fluorescence properties, and how to resolve contradictory data?

  • Fluorescence Optimization :

  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance quantum yield .
  • pH : Maximum intensity at pH 5–7 due to protonation equilibrium of the amide group .
  • Temperature : Quenching observed above 25°C; use thermostatted cuvettes for stability .
    • Data Contradictions : Perform time-resolved fluorescence studies and statistical analysis (RSD <2%) to identify outliers .

Q. How to computationally predict the compound’s reactivity in cross-coupling or enzyme interactions?

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling to identify steric/electronic barriers .
  • Molecular Docking : Simulate interactions with bacterial enzymes (e.g., acps-pptase) using AutoDock Vina .

Q. What strategies improve the compound’s stability under oxidative or hydrolytic conditions?

  • Accelerated Stability Testing :

  • Hydrolytic Stability : Monitor degradation in buffered solutions (pH 1–14) via HPLC .
  • Oxidative Resistance : Add antioxidants (e.g., BHT) or encapsulate in liposomes .

Q. How to evaluate its potential in medicinal chemistry (e.g., enzyme inhibition)?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against bacterial acps-pptase using a malachite green phosphate assay .
  • Cytotoxicity : Screen in HEK-293 cells via MTT assay (IC₅₀ >100 µM desirable) .

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